N-(2,3,5,6-tetrafluorophenyl)acetamide N-(2,3,5,6-tetrafluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1766-14-9
VCID: VC2365602
InChI: InChI=1S/C8H5F4NO/c1-3(14)13-8-6(11)4(9)2-5(10)7(8)12/h2H,1H3,(H,13,14)
SMILES: CC(=O)NC1=C(C(=CC(=C1F)F)F)F
Molecular Formula: C8H5F4NO
Molecular Weight: 207.12 g/mol

N-(2,3,5,6-tetrafluorophenyl)acetamide

CAS No.: 1766-14-9

Cat. No.: VC2365602

Molecular Formula: C8H5F4NO

Molecular Weight: 207.12 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3,5,6-tetrafluorophenyl)acetamide - 1766-14-9

Specification

CAS No. 1766-14-9
Molecular Formula C8H5F4NO
Molecular Weight 207.12 g/mol
IUPAC Name N-(2,3,5,6-tetrafluorophenyl)acetamide
Standard InChI InChI=1S/C8H5F4NO/c1-3(14)13-8-6(11)4(9)2-5(10)7(8)12/h2H,1H3,(H,13,14)
Standard InChI Key YACCDYDHWZNJOA-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(C(=CC(=C1F)F)F)F
Canonical SMILES CC(=O)NC1=C(C(=CC(=C1F)F)F)F

Introduction

Chemical Structure and Properties

N-(2,3,5,6-tetrafluorophenyl)acetamide belongs to the class of fluorinated acetamides, which are known for their unique chemical and physical properties due to the presence of multiple fluorine atoms. The molecular structure consists of a benzene ring with four fluorine atoms at positions 2, 3, 5, and 6, and an acetamide group (-NHCOCH₃) attached to position 1.

Based on information from similar compounds, we can estimate several key properties of N-(2,3,5,6-tetrafluorophenyl)acetamide:

PropertyEstimated Value
Molecular FormulaC₈H₅F₄NO
Molecular WeightApproximately 207 g/mol
Physical StateSolid at room temperature
SolubilityLikely soluble in organic solvents such as ethyl acetate, acetone, and THF
LogPApproximately 2.8-3.0 (indicating moderate lipophilicity)
Melting PointExpected to be above 100°C

The presence of multiple fluorine atoms significantly alters the electronic properties of the molecule compared to non-fluorinated analogues. The high electronegativity of fluorine creates a polar environment around the aromatic ring, which influences reactivity patterns and intermolecular interactions .

Synthesis Methodologies

The synthesis of N-(2,3,5,6-tetrafluorophenyl)acetamide likely follows procedures similar to those used for related fluorinated acetamides. Based on the synthesis strategies for similar compounds, potential routes include:

Direct Acetylation of 2,3,5,6-tetrafluoroaniline

This approach would involve the reaction of 2,3,5,6-tetrafluoroaniline with acetyl chloride or acetic anhydride in the presence of a suitable base such as triethylamine or pyridine. The reaction typically proceeds under mild conditions (0-25°C) in an appropriate solvent like dichloromethane or tetrahydrofuran.

From 2,3,5,6-tetrafluorophenol

A potential multi-step synthesis could start with 2,3,5,6-tetrafluorophenol, which can be prepared from 1,2,4,5-tetrafluorobenzene through lithiation followed by boration and oxidation, as described in the literature . The phenol could then be converted to the aniline via the Bucherer reaction or other appropriate methods, followed by acetylation.

The synthesis of related compounds involves several key steps:

  • Preparation of the tetrafluoro-substituted phenyl ring

  • Introduction of the amino group

  • Acetylation to form the acetamide functionality

For industrial-scale production, optimized reaction conditions and purification methods such as recrystallization or column chromatography would be employed to ensure high yield and purity .

Chemical Reactivity and Reactions

The reactivity of N-(2,3,5,6-tetrafluorophenyl)acetamide is influenced by both the acetamide functionality and the electron-withdrawing nature of the fluorine substituents on the aromatic ring.

Hydrolysis Reactions

The acetamide group can undergo hydrolysis under acidic or basic conditions to yield 2,3,5,6-tetrafluoroaniline and acetic acid. The rate of hydrolysis is expected to be influenced by the electron-withdrawing effect of the fluorine atoms, which may stabilize the negative charge in the transition state of base-catalyzed hydrolysis.

Nucleophilic Aromatic Substitution

The fluorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution reactions, particularly at positions ortho or para to electron-withdrawing groups. The presence of multiple fluorine atoms increases the electrophilicity of the ring, facilitating such reactions with appropriate nucleophiles.

N-Alkylation

The nitrogen atom of the acetamide group can undergo alkylation reactions, though the reactivity may be reduced compared to non-fluorinated analogues due to the electron-withdrawing effect of the fluorinated ring.

Spectroscopic Characterization

Spectroscopic methods provide valuable insights into the structural characteristics of N-(2,3,5,6-tetrafluorophenyl)acetamide. Predicted spectral features include:

NMR Spectroscopy

¹H NMR would show signals for:

  • The methyl protons of the acetyl group (approximately 2.0-2.2 ppm)

  • The amide proton (approximately 8.0-9.0 ppm)

¹⁹F NMR would show distinct signals for the four fluorine atoms, with the chemical shifts influenced by their relative positions on the aromatic ring.

Infrared Spectroscopy

Characteristic absorption bands would include:

  • N-H stretching (approximately 3200-3400 cm⁻¹)

  • C=O stretching of the amide (approximately 1650-1700 cm⁻¹)

  • C-F stretching (approximately 1000-1400 cm⁻¹)

Comparison with Similar Fluorinated Compounds

Comparing N-(2,3,5,6-tetrafluorophenyl)acetamide with similar compounds provides insights into how structural variations influence chemical and physical properties.

Comparison with Chlorinated Derivatives

2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide represents a more complex derivative, featuring the same 2,3,5,6-tetrafluorophenyl core but with additional functional groups (chloro and trifluoromethyl). These additional groups significantly increase the molecular weight and likely enhance lipophilicity while introducing additional reactivity patterns related to the chloro group.

The table below summarizes key differences between these compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
N-(2,3,5,6-tetrafluorophenyl)acetamideC₈H₅F₄NO~207 g/molFour fluorine atoms at positions 2,3,5,6
N-(2,3,4,5-tetrafluorophenyl)acetamideC₈H₅F₄NO207.125 g/molFour fluorine atoms at positions 2,3,4,5
2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamideC₉H₃ClF₇NO309.57 g/molAdditional chloro group and trifluoromethyl substituent

Future Research Directions

Research on N-(2,3,5,6-tetrafluorophenyl)acetamide and related compounds could benefit from:

  • Detailed structural studies using advanced crystallographic methods to understand conformational preferences

  • Comprehensive investigation of reaction mechanisms, particularly for nucleophilic aromatic substitution reactions

  • Exploration of potential biological activities, including antimicrobial, anti-inflammatory, or anticancer properties

  • Development of more efficient and environmentally friendly synthetic routes

  • Investigation of applications in materials science, particularly as building blocks for functional materials

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